3-メチル-1H-インダゾール-7-オール

概要

説明

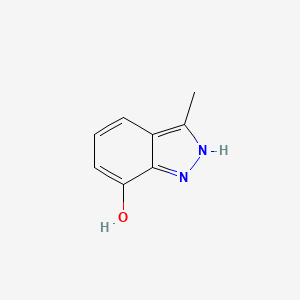

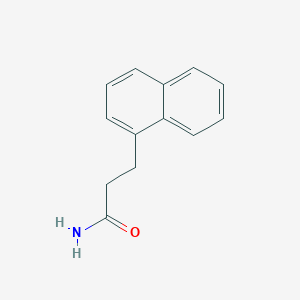

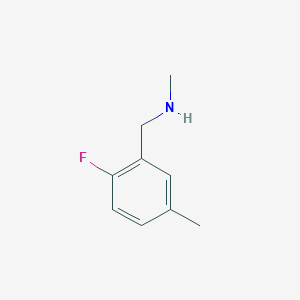

3-Methyl-1H-indazol-7-ol is a chemical compound with the CAS Number: 1131595-36-2. Its molecular weight is 148.16 and its linear formula is C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been explored in various ways. One of the methods involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been analyzed. It was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole have been studied. A new mechanism suitable for similar cyclization was proposed, and a new reaction was predicted .科学的研究の応用

抗炎症作用

「3-メチル-1H-インダゾール-7-オール」が誘導体であるインダゾール核は、その潜在的な抗炎症作用について研究されています。 研究者は、さまざまなインダゾール誘導体を合成し、フレンド完全アジュバント誘発関節炎やカラギーナン誘発浮腫などのモデルにおいて、in vivoでの抗炎症作用を試験しました 。これらの研究は、「3-メチル-1H-インダゾール-7-オール」が炎症の軽減に有効である可能性があり、新しい抗炎症療法の開発に貢献する可能性があることを示唆しています。

抗菌活性

インダゾール誘導体は、顕著な抗菌活性を示してきました。これには、さまざまな細菌や真菌病原体と闘う可能性が含まれます。 「3-メチル-1H-インダゾール-7-オール」の構造フレームワークは、その抗菌効力を高めるように改変することができ、新しい抗菌剤の開発のための貴重な候補となります .

抗HIV特性

HIVとの闘いは、多くの化合物の探求につながっており、インダゾールは、この分野で有望な結果を示しています。特定のインダゾール誘導体は、潜在的な抗HIV活性を有することが明らかになっています。 「3-メチル-1H-インダゾール-7-オール」の改変により、HIV治療レジメンで使用できる新規阻害剤の発見につながる可能性があります .

抗がん研究

インダゾール化合物は、さまざまな悪性細胞株に対する抗増殖活性に関連付けられています。 「3-メチル-1H-インダゾール-7-オール」のような誘導体は、細胞の成長を阻害し、細胞周期を停止させる可能性があり、がん研究の対象となっています。 さらなる探求により、新しい抗がん剤の開発につながる可能性があります .

血糖降下作用

インダゾール誘導体に関する研究では、糖尿病などの病状の治療に役立つ可能性のある血糖降下作用も示されています。 “3-メチル-1H-インダゾール-7-オール”は、血糖値を調節できる新しい治療薬の発見に貢献する可能性があります .

抗原虫活性

インダゾールの構造的多様性により、抗原虫作用を探求することができます。 「3-メチル-1H-インダゾール-7-オール」などの化合物は、原虫感染症の治療のために最適化することができ、抗原虫薬開発のための新しい道を開きます .

降圧の可能性

インダゾールは、高血圧の管理における役割について調査されてきました。 「3-メチル-1H-インダゾール-7-オール」のような誘導体は、新しい降圧薬の合成において重要となる可能性があり、高血圧のより良い管理に貢献します .

呼吸器疾患の治療

いくつかのインダゾール誘導体は、呼吸器疾患の治療のための選択的阻害剤として使用されてきました。 “3-メチル-1H-インダゾール-7-オール”は、呼吸器疾患に関与する特定の経路を標的とする薬剤を開発するための継続的な研究の一部になる可能性があります .

作用機序

Target of Action

For instance, some indazole derivatives have been found to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

For example, some indazole derivatives have been found to inhibit the activity of certain kinases, potentially altering cell signaling pathways .

Biochemical Pathways

For example, inhibition of kinases such as CHK1, CHK2, and h-sgk could impact cell signaling pathways related to cell growth and proliferation .

Result of Action

Based on the known actions of indazole derivatives, it can be inferred that 3-methyl-1h-indazol-7-ol may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

The safety data sheet for a related compound, (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

生化学分析

Biochemical Properties

3-Methyl-1H-indazol-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Methyl-1H-indazol-7-ol can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of 3-Methyl-1H-indazol-7-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Methyl-1H-indazol-7-ol can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, 3-Methyl-1H-indazol-7-ol can alter cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Methyl-1H-indazol-7-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 3-Methyl-1H-indazol-7-ol can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1H-indazol-7-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazol-7-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Methyl-1H-indazol-7-ol can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-Methyl-1H-indazol-7-ol .

Metabolic Pathways

3-Methyl-1H-indazol-7-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, the building blocks of DNA and RNA, thereby affecting cell proliferation. Additionally, 3-Methyl-1H-indazol-7-ol can modulate the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, 3-Methyl-1H-indazol-7-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 3-Methyl-1H-indazol-7-ol can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. The localization and accumulation of 3-Methyl-1H-indazol-7-ol are critical factors that determine its activity and function .

Subcellular Localization

The subcellular localization of 3-Methyl-1H-indazol-7-ol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Methyl-1H-indazol-7-ol may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence energy metabolism and apoptosis .

特性

IUPAC Name |

3-methyl-2H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPBKEWPSKGMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676378 | |

| Record name | 3-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131595-36-2 | |

| Record name | 3-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)

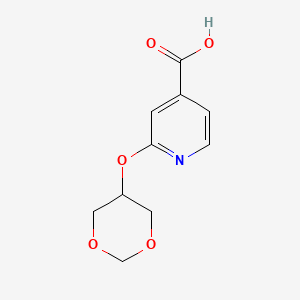

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)

![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)

![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)